molecular formula C7H3BrF4O2S B12059864 4-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl fluoride

4-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl fluoride

Cat. No.: B12059864
M. Wt: 307.06 g/mol
InChI Key: CNHUESBPMWPAET-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H3BrF3O2S It is a derivative of benzene, featuring a bromine atom, a trifluoromethyl group, and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 2-(trifluoromethyl)benzene, followed by sulfonylation with a sulfonyl fluoride reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative, while coupling reactions would produce biaryl compounds .

Scientific Research Applications

4-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl fluoride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl fluoride group is particularly reactive, allowing the compound to form strong covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl fluoride is unique due to the presence of both the bromine and sulfonyl fluoride groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H3BrF4O2S

Molecular Weight

307.06 g/mol

IUPAC Name

4-bromo-2-(trifluoromethyl)benzenesulfonyl fluoride

InChI

InChI=1S/C7H3BrF4O2S/c8-4-1-2-6(15(12,13)14)5(3-4)7(9,10)11/h1-3H

InChI Key

CNHUESBPMWPAET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)S(=O)(=O)F

Origin of Product

United States

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